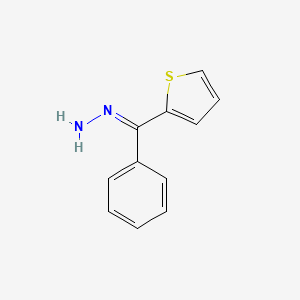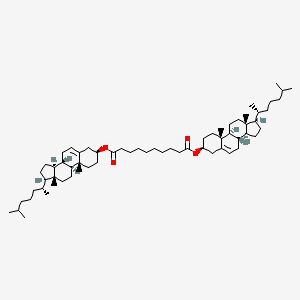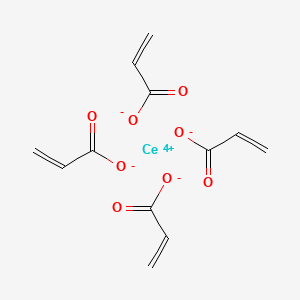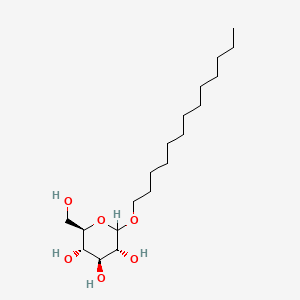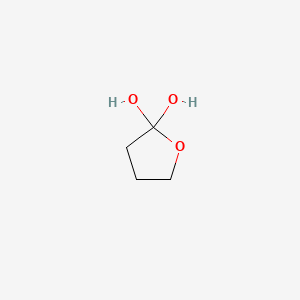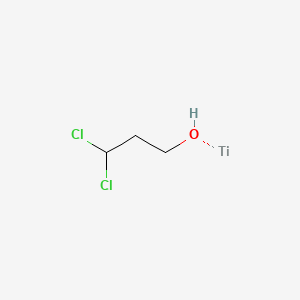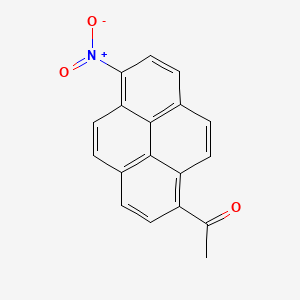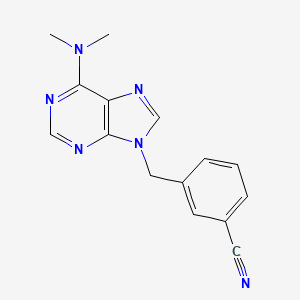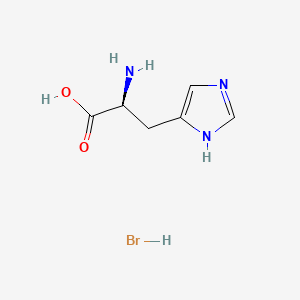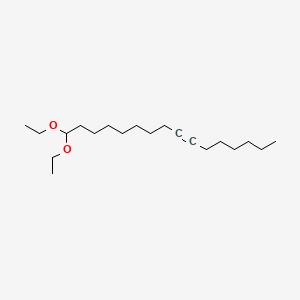
Butyl(2-ethylhexyl)dimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(2-ethylhexyl)dimethylammonium bromide is a quaternary ammonium compound with the molecular formula C14H32BrN and a molecular weight of 294.31458 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl(2-ethylhexyl)dimethylammonium bromide typically involves the quaternization of dimethylamine with butyl bromide and 2-ethylhexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Butyl(2-ethylhexyl)dimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver nitrate or sodium chloride in aqueous or organic solvents.
Oxidation and Reduction Reactions: Can involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Butyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a surfactant in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of butyl(2-ethylhexyl)dimethylammonium bromide primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in applications such as emulsification and phase transfer catalysis. The molecular targets and pathways involved include the interaction with lipid membranes and proteins, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Hexadecyltrimethylammonium Bromide: Known for its use in biological applications.
Dodecyltrimethylammonium Bromide: Commonly used in industrial formulations.
Uniqueness
Butyl(2-ethylhexyl)dimethylammonium bromide is unique due to its specific alkyl chain structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to other quaternary ammonium compounds .
Propiedades
Número CAS |
93839-31-7 |
|---|---|
Fórmula molecular |
C14H32BrN |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
butyl-(2-ethylhexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C14H32N.BrH/c1-6-9-11-14(8-3)13-15(4,5)12-10-7-2;/h14H,6-13H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
GRJJERMAONLFPW-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C[N+](C)(C)CCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



